Deoxylycoctonine
Description
Structure
2D Structure
Properties
CAS No. |
41547-37-9 |
|---|---|
Molecular Formula |
C25H41NO6 |
Molecular Weight |
451.6 g/mol |
IUPAC Name |
11-ethyl-4,6,16,18-tetramethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol |
InChI |
InChI=1S/C25H41NO6/c1-7-26-12-22(2)9-8-16(30-4)24-14-10-13-15(29-3)11-23(27,17(14)18(13)31-5)25(28,21(24)26)20(32-6)19(22)24/h13-21,27-28H,7-12H2,1-6H3 |
InChI Key |
JBMHRENUZHIXEX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)C |
Origin of Product |
United States |
Historical Context and Research Evolution of Deoxylycoctonine
Chronological Development of Diterpenoid Alkaloid Research
The study of diterpenoid alkaloids dates back to the early 19th century, with the isolation of aconitine (B1665448) from Aconitum napellus by Geiger. nih.gov For nearly a century, progress in understanding these molecules was hampered by the limitations of classical analytical methods. thieme-connect.com The intricate, overlapping ring systems of these compounds posed a significant challenge to early chemists. thieme-connect.com It wasn't until the mid-20th century, with the advent of more advanced spectroscopic techniques, that the detailed structural elucidation of these complex molecules began to accelerate. ontosight.aicdnsciencepub.com The latter half of the 20th century and the early 21st century have witnessed remarkable progress in the total synthesis of various diterpenoid alkaloids, a feat that has further solidified our understanding of their structures and properties. nih.govsioc-journal.cn
The timeline below highlights key milestones in the advancement of diterpenoid alkaloid research:
| Period | Key Developments |
| Early 19th Century | Initial isolation of diterpenoid alkaloids, such as aconitine. nih.gov |
| Late 19th - Early 20th Century | Foundational chemical studies, though structural elucidation remained elusive. thieme-connect.com |
| Mid-20th Century | Application of advanced analytical techniques leading to significant structural breakthroughs. cdnsciencepub.com |
| Late 20th Century - Present | Numerous total syntheses of complex diterpenoid alkaloids achieved; extensive research into their biological activities. nih.govsioc-journal.cnrsc.org |
Early Discoveries and Characterization within the Lycoctonine (B1675730) Alkaloid Class
The lycoctonine-type alkaloids, to which deoxylycoctonine belongs, are a major subgroup of the C19-diterpenoid alkaloids. nih.govmdpi.com These compounds are primarily found in plants of the Aconitum and Delphinium genera. ontosight.airsc.org Early research focused on isolating and characterizing these alkaloids from various plant sources. sid.irsemanticscholar.org Lycoctonine itself was the subject of intense study, and its structure was eventually determined through a combination of chemical degradation and X-ray crystallography of its derivatives. cdnsciencepub.comresearchgate.net A pivotal moment in the characterization of this class was the stereochemical revision of lycoctonine, which corrected the configuration at the C-1 position to a 1α-methoxyl group for all related alkaloids. cdnsciencepub.com
This compound was identified as a naturally occurring derivative within this class. cdnsciencepub.com Its structure was established as having one less hydroxyl group compared to lycoctonine. cdnsciencepub.comrsc.org The isolation of this compound has been reported from several Delphinium species, often alongside other lycoctonine-type alkaloids like methyllycaconitine (B43530) and deltatsine. sid.irbiocrick.comresearchgate.net
Integration of this compound into Natural Product Chemistry
The study of this compound and its relatives has become an integral part of natural product chemistry. taylorfrancis.com The pursuit of the total synthesis of these alkaloids has driven the development of new synthetic methodologies and strategies. sioc-journal.cnnih.govsemanticscholar.org The complex and densely functionalized skeletons of lycoctonine-type alkaloids, including this compound, make them challenging and attractive targets for synthetic chemists. thieme-connect.comsioc-journal.cn
Furthermore, the chemical transformations of these natural products are actively explored. For instance, the conversion of lycoctonine into an aconitine-type alkaloid demonstrated a chemical link between these two major classes of diterpenoid alkaloids. researchgate.netrsc.org The unique structural features of this compound and other lycoctonine-type alkaloids continue to be a subject of research, with ongoing efforts to discover new derivatives and understand their chemical properties. researchgate.netresearcher.lifemdpi.com Advanced analytical techniques such as mass spectrometry and NMR spectroscopy remain crucial tools in the isolation, identification, and structural elucidation of these complex molecules. ontosight.airesearchgate.net
The following table summarizes the key research findings related to this compound:
| Research Area | Key Findings |
| Isolation | Isolated from various plant species, particularly of the Delphinium genus. sid.irsemanticscholar.orgresearchgate.netacs.org |
| Characterization | Identified as a C19-diterpenoid alkaloid of the lycoctonine type. nih.govmdpi.com Its structure is characterized by an aconitane (B1242193) skeleton with specific stereochemistry. ontosight.ai |
| Structural Elucidation | Structure determined through spectroscopic methods (NMR, MS) and by chemical correlation with lycoctonine. cdnsciencepub.comcdnsciencepub.com |
| Synthesis | Included in the broader synthetic efforts targeting the lycoctonine family of alkaloids. sioc-journal.cn |
Natural Occurrence and Advanced Isolation Methodologies for Deoxylycoctonine
Botanical Sources and Geographic Distribution
Deoxylycoctonine is primarily found in plants belonging to the Aconitum and Delphinium genera, which are part of the Ranunculaceae family. ontosight.ai These plants are distributed across the Northern Hemisphere, with species found in Europe, Asia, and North America. wikipedia.orgncsu.edu
Delphinium, commonly known as larkspur, encompasses over 500 species of annual, biennial, and perennial flowering plants. ncsu.edu They typically thrive in rich, moist, well-drained soils in full sun and are often found in forests, woodlands, and mountainous regions. ncsu.edumissouribotanicalgarden.org While many are cultivated as ornamental plants, wild species are native to diverse habitats, from prairies and sagebrush steppes to dense forests. wikipedia.orgncsu.edu
The following table details specific Delphinium species from which this compound has been isolated and their geographical locations.
| Botanical Source | Geographic Distribution |
| Delphinium dissectum Huth | Information not available in the provided sources. |
| Delphinium excelsum Reichenb | Information not available in the provided sources. |
| Delphinium fangshanense W.T. Wang | Fansi County, Shanxi Province, People's Republic of China. doi.org |
| Delphinium shawurense | Information not available in the provided sources. |
| Consolida thirkeana | Ayaş (Ankara/Turkey). dergipark.org.tr |
Advanced Extraction and Purification Techniques for this compound
The isolation of this compound from its botanical sources involves a multi-step process that begins with extraction and is followed by purification to obtain the pure compound. ontosight.ai
High-Resolution Chromatographic Separation Protocols
High-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and gas chromatography-mass spectrometry (GC-MS) are powerful analytical techniques used for the separation and identification of alkaloids like this compound.
High-Performance Liquid Chromatography (HPLC): This technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). arlok.com HPLC is widely used in pharmaceutical analysis for its ability to quantify specific compounds within a solution. gentechscientific.com For complex mixtures, HPLC can be coupled with detectors like ultraviolet-visible (UV-VIS) or mass spectrometry for enhanced identification. arlok.comresearchgate.net The efficiency of separation is determined by factors such as column type, mobile phase composition, and flow rate. researchgate.netnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This "hyphenated technique" combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. arlok.comwikipedia.org LC-MS/MS is highly sensitive and selective, making it ideal for analyzing complex biological samples and quantifying compounds even at very low concentrations. eag.combioxpedia.com The process involves separating the compounds by LC, ionizing them, and then analyzing the mass-to-charge ratio of the resulting ions and their fragments. eag.com This provides detailed structural information, aiding in the identification of unknown compounds. scielo.br Ultra-high performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) offers even greater resolution and sensitivity. nih.govnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS/MS): Similar to LC-MS, GC-MS combines gas chromatography for separation with mass spectrometry for detection and identification. dergipark.org.tr It is particularly useful for volatile and thermally stable compounds. nih.gov In the context of alkaloid analysis, GC-MS can be used to identify various compounds present in a plant extract. dergipark.org.tr
The table below summarizes the key aspects of these chromatographic techniques.
| Technique | Principle | Common Detectors | Application in Alkaloid Analysis |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. arlok.com | UV-VIS, Refractive Index (RI), Fluorescence, Mass Spectrometry (MS). arlok.com | Quantification and purification of alkaloids from plant extracts. gentechscientific.comresearchgate.net |
| LC-MS/MS | Separation by LC followed by mass analysis of ionized analytes and their fragments. eag.com | Triple Quadrupole, Time-of-Flight (TOF), Ion Trap. bioxpedia.com | Highly sensitive and selective identification and quantification of alkaloids in complex matrices. wikipedia.orgnih.gov |
| GC-MS/MS | Separation of volatile compounds by GC followed by mass analysis. dergipark.org.tr | Quadrupole, Ion Trap. | Identification of volatile and thermally stable alkaloids. dergipark.org.trnih.gov |
Selective Sample Preparation Strategies
Effective extraction is a critical first step in isolating this compound. The choice of method can significantly impact the yield and purity of the final product.
Solid-Phase Extraction (SPE): SPE is a cleanup technique used to remove interfering substances from a sample matrix before chromatographic analysis. scispace.com It involves passing the sample through a solid sorbent that retains either the analyte of interest or the impurities, allowing for their separation. scispace.com This method is often employed in the purification of alkaloids. scispace.com
Ultrasonic-Assisted Extraction (UAE): UAE utilizes the energy from ultrasonic waves to create cavitation bubbles in the solvent. youtube.com The collapse of these bubbles near the plant material disrupts cell walls, facilitating the release of intracellular compounds into the solvent. mdpi.com This technique is known for its efficiency, reduced extraction time, and lower solvent consumption compared to conventional methods. plos.orgmdpi.com It is considered a "green" technology and can be used for the extraction of thermally sensitive compounds. youtube.commdpi.com Studies have shown that UAE can significantly improve the extraction yield of alkaloids. mdpi.comresearchgate.net
| Extraction Strategy | Mechanism | Advantages |
| Solid-Phase Extraction (SPE) | Differential partitioning of sample components between a solid sorbent and a liquid phase. scispace.com | Removes interfering substances, concentrates the analyte, improves purity. scispace.com |
| Ultrasonic-Assisted Extraction (UAE) | Acoustic cavitation disrupts plant cell walls, enhancing solvent penetration and mass transfer. youtube.commdpi.com | Rapid, high extraction yield, reduced solvent and energy consumption, suitable for thermolabile compounds. youtube.complos.orgmdpi.com |
Elucidation of Deoxylycoctonine Chemical Structure
Application of Advanced Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance Spectroscopy, Infrared Spectroscopy)
Spectroscopic methods are fundamental in piecing together the complex puzzle of a natural product's structure. For Deoxylycoctonine, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy have been particularly instrumental. researchgate.netrsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, especially carbon-13 NMR (¹³C NMR), has been a powerful tool in defining the carbon skeleton of this compound and its relatives. researchgate.netcdnsciencepub.com The ¹³C NMR spectra of a series of diterpenoid alkaloids, including lycoctonine (B1675730) and this compound, were determined at 22.63 MHz in Fourier mode. researchgate.netcdnsciencepub.com Through the use of proton decoupling techniques and by comparing the spectra with related known compounds, self-consistent assignments for nearly all carbon resonances were achieved. researchgate.netcdnsciencepub.com These studies demonstrate that the chemical shifts of carbons bonded to heteroatoms typically appear downfield of 50 p.p.m., while non-heteroatom-substituted carbons resonate upfield of this value. rsc.org This database of chemical shifts serves as a reference for identifying the structural features of new, related alkaloids. cdnsciencepub.com
Detailed 1D and 2D NMR experiments (such as COSY, HSQC, HMBC, and NOESY) are standard for the complete structural assignment of such complex alkaloids, allowing for the definitive placement of substituents and elucidation of the connectivity of the entire molecule. researchgate.netnih.govhyphadiscovery.com
Infrared (IR) Spectroscopy: IR spectroscopy provides crucial information about the functional groups present in a molecule. In the analysis of diterpenoid alkaloids like this compound, IR spectra are used to identify key features. For instance, the presence of hydroxyl (-OH) groups is indicated by characteristic broad absorption bands, while ether linkages (C-O-C) and the carbon-nitrogen backbone also produce distinct signals. researchgate.netrsc.org This technique, while less detailed than NMR for determining the full carbon skeleton, is vital for confirming the presence of specific functional groups that define the compound's chemical nature. researchgate.net
Table 1: Representative ¹³C NMR Spectroscopic Data for Diterpenoid Alkaloid Skeletons Note: This table represents typical chemical shift ranges for carbon atoms in lycoctonine-type diterpenoid alkaloids, the class to which this compound belongs. Exact values for this compound require specific experimental data.
| Carbon Position | Typical Chemical Shift (δ) Range (ppm) | Assignment Notes |
|---|---|---|
| C-1 | 80-90 | Oxygenated carbon |
| C-4 | 30-40 | Quaternary carbon researchgate.net |
| C-6 | 85-95 | Oxygenated carbon |
| C-7 | 45-55 | Methylene carbon (in deoxy-alkaloids) |
| C-8 | 73-84 | Quaternary oxygenated carbon researchgate.net |
| C-11 | 47-55 | Quaternary carbon researchgate.net |
| C-14 | 80-90 | Oxygenated carbon |
| C-16 | 75-85 | Oxygenated carbon |
| C-18 | 70-80 | Oxygenated carbon |
| C-19 | 50-60 | Carbon adjacent to nitrogen |
| -OCH₃ | 50-65 | Methoxy (B1213986) groups |
Mass Spectrometric Approaches for Molecular Formula Determination (e.g., High-Resolution Mass Spectrometry)
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. nih.gov High-Resolution Mass Spectrometry (HRMS) is particularly powerful because it measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places). bioanalysis-zone.comhilarispublisher.com
This precision allows for the unambiguous determination of a compound's molecular formula. uni-rostock.de While two different molecules might have the same nominal mass (integer mass), their exact masses will differ due to the mass defect of their constituent atoms. bioanalysis-zone.com For example, a study on alkaloids from Delphinium grandiflorum utilized HR-MS, in conjunction with NMR data, to elucidate the structures of new compounds. researchgate.net A molecular formula of C₂₆H₄₃NO₆ has been reported for this compound. researchgate.net HRMS analysis would confirm this by providing an exact mass measurement that matches the calculated theoretical mass for this formula, thereby distinguishing it from other possible elemental compositions. bioanalysis-zone.comuni-rostock.de
Table 2: Molecular Formula and Mass Data for this compound
| Attribute | Value |
|---|---|
| Molecular Formula | C₂₆H₄₃NO₆ researchgate.net |
| Nominal Mass | 465 Da |
| Calculated Exact Mass | 465.3090 Da |
| Primary Determination Technique | High-Resolution Mass Spectrometry (HRMS) researchgate.netnih.gov |
Stereochemical Assignments and Conformational Analysis
Once the planar structure (constitution) of this compound is established, the next critical step is to determine its stereochemistry—the precise three-dimensional arrangement of its atoms. ox.ac.uk Diterpenoid alkaloids possess numerous chiral centers, leading to a large number of possible stereoisomers. scispace.com
The assignment of absolute and relative stereochemistry is typically achieved through a combination of advanced NMR techniques (like NOESY, which detects through-space proton-proton interactions) and X-ray crystallography. ox.ac.uk A chemical conversion of lycoctonine into 7-deoxylycoctonine (an aconitine-type alkaloid) was achieved, and the crystal structure of the resulting product was determined. rsc.orgrsc.org Such chemical correlations are crucial, as determining the crystal structure of one compound can confirm the stereochemistry of a closely related one. ox.ac.ukrsc.org
Biosynthetic Pathways and Precursor Studies of Deoxylycoctonine
Proposed Diterpenoid Alkaloid Biosynthetic Routes
The biosynthesis of diterpenoid alkaloids is understood to originate from common isoprenoid precursors and proceeds through several key stages, ultimately leading to a vast diversity of structures, including that of deoxylycoctonine. mdpi.comthieme-connect.com
The journey begins with the universal five-carbon isoprenoid unit, isopentenyl pyrophosphate (IPP), which is generated via the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways. mdpi.comnih.gov Four of these IPP units are sequentially condensed by geranylgeranyl pyrophosphate synthase (GGPPS) to form the 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP). mdpi.comnih.gov
The formation of the characteristic polycyclic diterpene scaffold is initiated by the cyclization of GGPP. biorxiv.org This process is catalyzed by a class II terpene synthase, an ent-copalyl diphosphate (B83284) synthase (CPS), to produce ent-copalyl diphosphate (ent-CPP). mdpi.combiorxiv.org From this crucial intermediate, the pathway branches. A class I terpene synthase, such as an ent-kaurene (B36324) synthase-like (KSL) enzyme, then converts ent-CPP into either an ent-kaurene or an ent-atisane skeleton. mdpi.comresearchgate.net It is the ent-atisane framework that is considered the precursor to the aconitine-type alkaloids, which are structurally related to the lycoctonine (B1675730) type. biorxiv.orgnih.gov
Subsequent to the formation of the tetracyclic diterpene skeleton, a series of oxidative modifications occur, catalyzed primarily by cytochrome P450 monooxygenases. biorxiv.orgnumberanalytics.com These oxidations prepare the molecule for the incorporation of a nitrogen atom, a defining step in alkaloid biosynthesis. biorxiv.orgnih.gov The nitrogen is introduced via the amination of an oxidized diterpene intermediate. mdpi.com The resulting structure then undergoes further extensive modifications, including hydroxylations, methylations, and acetylations, which are catalyzed by various enzyme families to yield the final diverse array of diterpenoid alkaloids. biorxiv.orgfrontiersin.org For C19-diterpenoid alkaloids like this compound, the biosynthesis involves the loss of a carbon atom from the C20 skeleton, a process that occurs after the initial framework is established. thieme-connect.com
Table 1: Key Stages in the Proposed Biosynthesis of Diterpenoid Alkaloids
| Stage | Precursor(s) | Product(s) | Key Enzyme Classes |
|---|---|---|---|
| 1. Precursor Formation | Isopentenyl Pyrophosphate (IPP) | Geranylgeranyl Pyrophosphate (GGPP) | Geranylgeranyl Pyrophosphate Synthase (GGPPS) |
| 2. Diterpene Skeleton Formation | GGPP | ent-Copalyl Diphosphate (ent-CPP), ent-Atisane/ent-Kaurene | Terpene Synthases (TPS), including CPS and KSL |
| 3. Skeleton Oxidation | ent-Atisane/ent-Kaurene | Oxidized Diterpene Intermediates | Cytochrome P450 Monooxygenases (CYPs) |
| 4. Nitrogen Incorporation | Oxidized Diterpene, Amino Acid/Amine | Core Alkaloid Skeleton | Aminotransferases, Reductases |
| 5. Skeleton Modification | Core Alkaloid Skeleton | Diverse Diterpenoid Alkaloids (e.g., this compound) | Methyltransferases, Acyltransferases, Hydroxylases |
Enzymatic Transformations and Genetic Regulation in Alkaloid Biogenesis
The biosynthesis of complex alkaloids like this compound is governed by a precise sequence of enzymatic reactions, which are in turn controlled at the genetic level. frontiersin.orgmdpi.com Transcriptomic and multi-omic analyses in Aconitum species have been instrumental in identifying candidate enzymes and regulatory factors. frontiersin.orgnih.govmdpi.com
Enzymatic Transformations: The key enzyme families implicated in diterpenoid alkaloid biosynthesis include:
Terpene Synthases (TPS): This family initiates the cyclization of GGPP. ent-Copalyl diphosphate synthases (CPS) and ent-kaurene synthase-like (KSL) enzymes have been identified in Aconitum species and are responsible for creating the foundational diterpene skeletons. nih.govresearchgate.net
Cytochrome P450s (CYPs): These enzymes are crucial for the extensive oxidative modifications of the diterpene scaffold, including hydroxylations that are necessary before and after nitrogen incorporation. biorxiv.orgfrontiersin.org
Aminotransferases: These enzymes are believed to catalyze the introduction of the nitrogen atom into the diterpene skeleton. nih.gov
Reductases: A novel reductase with little homology to previously characterized enzymes was identified as a key player in the biosynthesis of the diterpenoid alkaloid atisinium, suggesting a similar enzyme class may be involved in the this compound pathway. biorxiv.org
O-methyltransferases (OMTs) and BAHD Acyltransferases: These enzymes are responsible for the "tailoring" steps that occur late in the pathway. frontiersin.org OMTs add methyl groups, and BAHD acyltransferases catalyze the addition of acyl groups, both of which contribute significantly to the structural diversity and bioactivity of the final alkaloid products. frontiersin.org
Genetic Regulation: The production of diterpenoid alkaloids is tightly regulated. Transcriptome studies in Aconitum have revealed that the expression of biosynthetic genes can be tissue-specific. frontiersin.orgmdpi.com For instance, genes involved in the initial formation of the terpenoid skeleton tend to be more highly expressed in flowers, whereas genes responsible for the later stages of DA skeleton formation and modification are often more active in leaves and stems. frontiersin.org
Furthermore, various transcription factor families, such as MYB, WRKY, and bHLH, have been identified in Aconitum and are believed to regulate the expression of the biosynthetic genes. mdpi.commdpi.com Co-expression analysis, which links the expression patterns of genes with the accumulation of specific metabolites, has been a powerful tool for identifying candidate genes involved in the pathway. biorxiv.orgfrontiersin.org This integrated approach has led to the construction of gene-metabolite regulatory networks, providing a deeper understanding of how the biosynthesis of these complex alkaloids is controlled. mdpi.com
Isotopic Labeling Studies for Pathway Elucidation
Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors and elucidate biosynthetic pathways. nih.gov By feeding a plant or cell culture a precursor molecule enriched with a stable isotope (like ¹³C, ¹⁵N, or ²H), researchers can track the incorporation of that isotope into the final natural product using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. biorxiv.org
While specific isotopic labeling studies exclusively targeting this compound are not extensively documented, research on closely related diterpenoid alkaloids in Aconitum and Delphinium provides critical insights. biorxiv.org A significant question in diterpenoid alkaloid biosynthesis has been the origin of the nitrogen atom. To investigate this, feeding experiments were conducted on callus cultures of Aconitum plicatum using isotopically labeled ethanolamine (B43304) (1,1,2,2-D₄) and ethylamine (B1201723) (D₅). biorxiv.org The results demonstrated a clear preference for the incorporation of ethanolamine over ethylamine into the majority of the diterpenoid alkaloids detected, suggesting it is the primary source of nitrogen for these compounds in A. plicatum. biorxiv.org
These precursor feeding experiments are fundamental for confirming proposed biosynthetic steps and identifying the specific building blocks that nature uses to construct complex molecules like this compound. phcogrev.com
Chemical Synthesis and Analog Development of Deoxylycoctonine
Total Synthesis Strategies for Deoxylycoctonine and Related Lycoctonine-Type Alkaloids
The total synthesis of lycoctonine-type alkaloids, a class of C19-diterpenoid alkaloids, represents a significant challenge in organic synthesis due to their densely functionalized and stereochemically complex polycyclic frameworks. thieme-connect.com These structures typically feature a hexacyclic core, including characteristic bridged ring systems like the bicyclo[3.2.1]octane or bicyclo[2.2.2]octane motifs. thieme-connect.comchemrxiv.org Synthetic strategies are often designed to be convergent, assembling complex fragments in the later stages, and frequently draw inspiration from proposed biosynthetic pathways. chemrxiv.org
Several key strategies have been employed in the pursuit of these complex natural products:
Diels-Alder Cycloadditions: This powerful reaction is often used in the early phases of a synthesis to rapidly construct the core cyclic systems. For instance, in approaches towards related C19 diterpenoid alkaloids like neofinaconitine and members of the aconitine (B1665448) family, Diels-Alder reactions have been pivotal in establishing the bicyclo[2.2.2]octane core, which can then be rearranged to the aconitine-type [3.2.1] skeleton. chemrxiv.orgresearchgate.net
Bio-inspired Skeletal Rearrangements: The biosynthesis of C19-diterpenoid alkaloids is believed to involve key cationic rearrangements that transform a denudatine-type framework (with a bicyclo[2.2.2]octane system) into the aconitine-type skeleton (with a bicyclo[3.2.1] system). chemrxiv.org This transformative approach has been successfully incorporated into total synthesis campaigns, where a late-stage, bio-inspired rearrangement serves as a cornerstone of the strategy. chemrxiv.org
Radical Cyclizations: To forge key carbon-carbon bonds and construct the intricate ring systems, radical-based cyclizations have proven effective. For example, in the synthesis of (–)-talatisamine, an N-centered radical cascade was utilized to form the E and B rings of the alkaloid core. chemrxiv.org Similarly, a radical cyclization involving nBu3SnH and AIBN was used to close the B ring, delivering a hexacyclic ketone intermediate. chemrxiv.org
Fragment Coupling Strategies: Complex syntheses often rely on the efficient coupling of major molecular fragments. A 1,2-addition/semi-pinacol rearrangement has been demonstrated as a powerful tactic for coupling fragments in the synthesis of polycyclic alkaloid structures, forging key carbon-carbon bonds and setting up the core architecture. chemrxiv.org
While a total synthesis specifically for this compound is not prominently detailed in the reviewed literature, the strategies developed for closely related alkaloids provide a clear roadmap. The synthesis of (–)-talatisamine, (–)-liljestrandisine, and (–)-liljestrandinine, for example, showcases a convergent approach that could be adapted for this compound. chemrxiv.org These syntheses highlight the power of combining modern synthetic methods to conquer the formidable structural complexity of the lycoctonine (B1675730) family of alkaloids.
| Synthetic Strategy | Description | Application Example (Related Alkaloids) | Reference |
| Diels-Alder Reaction | Cycloaddition to form core bicyclic systems. | Formation of the bicyclo[2.2.2]octane core in syntheses of aconitine-type alkaloids. | chemrxiv.org |
| Bio-inspired Rearrangement | Cationic rearrangement of a bicyclo[2.2.2]octane to a bicyclo[3.2.1]octane system. | Late-stage key step in the synthesis of various C19 diterpenoid alkaloids. | chemrxiv.org |
| Radical Cyclization | Formation of C-C bonds to close rings within the hexacyclic core. | B-ring closure in the synthesis of (–)-talatisamine. | chemrxiv.org |
| Fragment Coupling | Convergent joining of advanced intermediates. | 1,2-addition/semi-pinacol rearrangement to couple key polycyclic fragments. | chemrxiv.org |
Semisynthetic Approaches from Naturally Occurring Precursors
Semisynthesis offers a more direct route to target molecules like this compound by leveraging the complex scaffold of a closely related, but more abundant, natural product. The most direct semisynthetic route to a this compound analog involves the chemical modification of lycoctonine itself.
A key transformation is the selective deoxygenation at the C-7 position of the lycoctonine core to yield 7-deoxylycoctonine. This conversion achieves the first chemical correlation of a lycoctonine-type alkaloid with an aconitine-type alkaloid. rsc.org The process involves the following steps:
Oxidation: The starting material, lycoctonine, is first oxidized. A chromic acid oxidation can be used to convert the parent alkaloid into an intermediate such as hydroxylycoctonine. researchgate.netrsc.org
Reduction (Deoxygenation): The crucial step is the removal of the C-7 hydroxyl group. This has been successfully accomplished using the Huang-Minlon reduction on the prepared hydroxylycoctonine intermediate. rsc.org The Huang-Minlon reduction is a modification of the Wolff-Kishner reduction, which reduces a ketone to an alkane, but in this context, it is utilized to achieve the selective removal of the targeted hydroxyl group.
This specific conversion not only provides access to 7-deoxylycoctonine but also structurally solidifies the relationship between the lycoctonine and aconitine subgroups of diterpenoid alkaloids. rsc.org Other semisynthetic work in the broader family of diterpenoid alkaloids includes relay syntheses, such as the synthesis of (+)-neofinaconitine from the natural precursor condelphine, further demonstrating the power of using naturally occurring scaffolds to access complex targets. researchgate.net
| Precursor | Key Reaction | Product | Significance | Reference |
| Lycoctonine | Oxidation followed by Huang-Minlon Reduction of the C-7 hydroxyl group. | 7-Deoxylycoctonine | First chemical correlation between lycoctonine and aconitine type alkaloids. | rsc.org |
| Condelphine | Relay Synthesis | (+)-Neofinaconitine | Demonstrates the utility of natural precursors for accessing complex diterpenoid alkaloids. | researchgate.net |
Design and Synthesis of this compound Derivatives and Congeners
The design and synthesis of derivatives and congeners of naturally occurring alkaloids are driven by the goal of exploring structure-activity relationships and developing new therapeutic leads. While specific work on this compound derivatives is limited, research on the parent compound, lycoctonine, provides insight into the types of chemical modifications that can be made to this family of molecules.
Synthetic efforts have focused on modifying the various functional groups present on the lycoctonine scaffold. For example, the diterpenoid alkaloid lycoctonine was transformed into 4-amino-4-des(oxymethylene)anhydrolycoctonam. researchgate.net This indicates that the oxymethylene group at C-4 is a viable site for chemical manipulation to introduce new functionalities, such as amino groups.
The general approach to creating derivatives involves:
Design: Based on the known structure of the parent compound, modifications are designed to probe the importance of specific functional groups or to introduce new properties. This can involve computational methods like molecular docking simulations to predict the binding of new derivatives to biological targets. nih.gov
Synthesis: Standard organic chemistry reactions are employed to modify the parent structure. This can include:
Oxidation and Reduction: As seen in the semisynthesis of 7-deoxylycoctonine, oxidation and reduction reactions are used to alter the oxidation state of hydroxyl and carbonyl groups. researchgate.netrsc.org
Functional Group Interconversion: Converting existing functional groups into others, such as the transformation of a hydroxyl group into an amino group.
Cross-Coupling Reactions: Modern catalytic methods like Suzuki or Sonogashira cross-coupling reactions can be used to attach new carbon-based fragments to the alkaloid core, although application to this specific class was not detailed in the provided sources. chemrxiv.org
The synthesis of various lycoctonine derivatives has been undertaken to evaluate their potential cardiotonic and calcium channel inhibitory activities, highlighting the therapeutic interest in modifying this complex scaffold. researchgate.net The creation of such congeners is essential for building a comprehensive understanding of how the intricate three-dimensional structure of these alkaloids relates to their biological function.
Mechanistic Investigations of Deoxylycoctonine Biological Activities
In Vitro Cellular and Molecular Pharmacology
In vitro studies provide a foundational understanding of a compound's interaction with biological systems at the cellular and molecular level. For deoxylycoctonine, while it is often isolated from plants with known medicinal properties, specific data on its molecular pharmacology are not extensively detailed. scispace.comsid.ir
Receptor Binding and Modulation Studies
Specific receptor binding affinities and modulation effects for this compound have not been detailed in the reviewed scientific literature. However, research on related alkaloids from the Delphinium genus provides context for potential targets. Alkaloids from Delphinium species are known to block neuromuscular transmission, which may occur through antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs). semanticscholar.org For instance, methyllycaconitine (B43530), an analogue of this compound, demonstrates selective antagonism against neuronal α7 nAChR, a target being explored for Alzheimer's disease treatment. scitechnol.com This suggests that this compound might interact with cholinergic receptors, but direct binding studies and affinity values (such as Kd or Ki) are required to confirm this hypothesis.
Enzyme Activity Modulation (e.g., Inhibition or Activation)
There is no specific data available from the reviewed literature detailing the direct modulatory effects of this compound on enzyme activity. Methodologies for assessing enzyme inhibition, such as in situ bioautographic tests and ELISA-based assays for cyclooxygenase (COX) inhibition, are well-established for screening natural products. cnjournals.comnih.gov Studies on other C19-diterpenoid alkaloids have shown that they can inhibit enzymes like cyclooxygenase-2 (COX-2), which is associated with anti-inflammatory effects. mdpi.com While plants containing this compound are used traditionally for anti-inflammatory purposes, the specific contribution of this compound to the inhibition of COX enzymes or other inflammatory mediators has not been experimentally determined. scispace.comscielo.br
Effects on Ion Channels and Membrane Potentials
The effects of this compound on specific ion channels and cellular membrane potentials are not documented in the available research. Ion channels are critical for neuronal excitability and muscle function, and many diterpenoid alkaloids are known to be potent neurotoxins by modulating these channels. mdpi.comox.ac.uk For example, the toxicity of certain Aconitum and Delphinium alkaloids is attributed to their ability to affect voltage-gated sodium channels. mdpi.com However, whether this compound shares this mechanism or interacts with other channels, such as potassium or calcium channels, remains to be investigated through electrophysiological studies like patch-clamp experiments. ox.ac.uk
Interrogation of Intracellular Signaling Cascades
No studies were identified that specifically investigate the impact of this compound on intracellular signaling cascades. Diterpenoid alkaloids can influence various signaling pathways that regulate cellular processes like inflammation, proliferation, and apoptosis. mdpi.com For instance, deoxycholic acid, a different type of natural compound, has been shown to activate the β-catenin signaling pathway, which is linked to cancer cell growth. nih.gov Elucidating whether this compound affects key signaling pathways, such as NF-κB, MAPK, or PI3K/Akt, would be crucial for understanding its biological functions, but this information is currently lacking.
Antiproliferative and Apoptotic Mechanisms in Cellular Models
While extracts from Delphinium species, from which this compound is isolated, have been reported to possess anticancer properties, specific data on the antiproliferative or apoptotic activity of pure this compound is not available. scispace.comresearchgate.net Cytotoxicity screening against cancer cell lines is a common method to identify potential anticancer agents. brieflands.comcancer.gov For example, other alkaloids isolated from Delphinium species, such as trichodelphinine F, have been evaluated for cytotoxicity, but this compound was not included in these reported tests. sid.ir To determine its potential as an anticancer agent, this compound would need to be evaluated in assays measuring cell viability (e.g., MTT assay), cell cycle progression, and markers of apoptosis (e.g., caspase activation, DNA fragmentation) in various cancer cell lines. brieflands.com
| Compound | Cell Line | Activity Metric | Reported Value | Source |
|---|---|---|---|---|
| Anthranoyllycoctonine | MCF-7 (Breast Adenocarcinoma) | Cytotoxicity | Marginal Activity | libretexts.org from related work |
| Anthranoyllycoctonine | HeLa (Cervix Adenocarcinoma) | Cytotoxicity | Marginal Activity | libretexts.org from related work |
| Trichodelphinine F | Various | Cytotoxicity (MTT Assay) | Data not specified for this compound | sid.ir |
| This compound | N/A | Cytotoxicity | Data Not Available | N/A |
In Vivo Pharmacological Profiling in Preclinical Models
Research on total alkaloid extracts from plants containing this compound offers some preliminary insights. For example, a study on the total alkaloids isolated from the leaves of Delphinium confusum, a known source of this compound, reported an increase in blood pressure in animal models. infanata.info However, this effect cannot be attributed solely to this compound, as the extract contains a mixture of various alkaloids. Comprehensive in vivo profiling would require administering the purified compound to preclinical models to evaluate its effects on specific physiological systems and in models of disease, such as inflammation or cancer. nih.gov
Investigations into Neuromuscular Transmission Modulations
The neuromuscular junction (NMJ) is a specialized chemical synapse where a motor neuron transmits a signal to a muscle fiber, initiating muscle contraction. mattek.commhmedical.com This process is primarily mediated by the neurotransmitter acetylcholine (ACh), which is released from the nerve terminal and binds to nicotinic acetylcholine receptors (nAChRs) on the muscle fiber's surface. mhmedical.comderangedphysiology.com The binding of ACh to these receptors causes depolarization of the muscle cell membrane, leading to an action potential that propagates along the muscle fiber and triggers contraction. derangedphysiology.com
While direct experimental studies on the effects of this compound on neuromuscular transmission are not extensively documented in the available literature, the activities of related diterpenoid alkaloids from the Delphinium genus provide significant insights into its potential mechanisms. A prominent alkaloid from this genus, methyllycaconitine, is known to be a potent and selective antagonist of neuronal α7 nicotinic acetylcholine receptors. scitechnol.com Although the nAChRs at the neuromuscular junction are of a different subtype (muscle-type), the activity of related compounds on any nAChR subtype suggests a potential for interaction with the neuromuscular system. Antagonism at the NMJ's nAChRs would block the action of acetylcholine, leading to a failure of neuromuscular transmission and resulting in muscle weakness or paralysis. nih.gov Therefore, a plausible, though unconfirmed, hypothesis is that this compound may modulate neuromuscular transmission by interacting with nicotinic acetylcholine receptors, a mechanism shared by other toxic alkaloids from the Delphinium genus.
Analgesic and Anti-inflammatory Activity Assessments
Diterpenoid alkaloids, the chemical class to which this compound belongs, are widely recognized for their significant biological activities, including analgesic and anti-inflammatory effects. dovepress.combmrat.orgphytopharmajournal.com Plants from the genus Delphinium are rich sources of these alkaloids and have a history of use in traditional medicine for conditions associated with pain and inflammation. scitechnol.comherbmedpharmacol.com For instance, Delphinium denudatum has been traditionally used to treat a variety of painful conditions such as migraines, toothaches, and rheumatism. scitechnol.com
The anti-inflammatory and analgesic properties of plant extracts are often attributed to their complex mixture of phytochemicals, including alkaloids, flavonoids, and tannins. dovepress.comphytopharmajournal.comijbcp.com These compounds can exert their effects through various mechanisms, such as the inhibition of pro-inflammatory mediators like prostaglandins. phytopharmajournal.com While specific studies quantifying the analgesic and anti-inflammatory efficacy of pure this compound are limited, the well-documented traditional uses of Delphinium species strongly suggest that their constituent alkaloids, including this compound, contribute to these therapeutic effects.
Table 1: Traditional Medicinal Uses of Delphinium Species Related to Analgesic and Anti-inflammatory Activity
| Plant Species | Traditional Use | Reference |
|---|---|---|
| Delphinium denudatum | Migraines, Epilepsy, Mania, Paralysis, Rheumatism, Toothache, Various Pains | scitechnol.com |
Studies on Central Nervous System Effects (e.g., Antiepileptic Activity)
The central nervous system (CNS), comprising the brain and spinal cord, regulates everything from basic bodily functions to complex thoughts and voluntary actions. clevelandclinic.org Epilepsy, a neurological disorder characterized by recurrent seizures, results from atypical, excessive electrical activity in the brain. medicalnewstoday.comepilepsysociety.org.uk
Several species of the Delphinium genus have been utilized in traditional medicine for their effects on the central nervous system. Notably, the roots of Delphinium plants, known as "Jadwar," are reported to have anticonvulsant properties and have been traditionally used in Pakistan to treat epilepsy. scitechnol.com Specifically, Delphinium denudatum has been applied in the treatment of epilepsy and mania. scitechnol.com This traditional evidence suggests that the chemical constituents of these plants, which include a variety of diterpenoid alkaloids like this compound, are responsible for these CNS activities.
The mechanism by which these alkaloids may exert antiepileptic effects is not fully elucidated but could involve the modulation of neuronal excitability. nih.govnih.gov Conventional antiepileptic drugs often act by modulating voltage-gated ion channels or by enhancing inhibitory neurotransmission (e.g., via the GABA system). epilepsysociety.org.uk Given that related Delphinium alkaloids interact with neuronal receptors like nAChRs, it is plausible that this compound could influence CNS function and neuronal excitability through similar interactions, contributing to the observed anticonvulsant effects of the plant extracts. scitechnol.comnih.gov
Immunomodulatory Properties
The immune system is a complex network that protects the body from pathogens and disease. Immunomodulation refers to any alteration of the immune response, which can include stimulation or suppression. researchgate.net A wide array of natural products derived from plants have been investigated for their ability to modulate immune function. Plant alkaloids, as a chemical class, are among the secondary metabolites that have been noted for their potential immunomodulatory effects. researchgate.net
These effects can be exerted through various mechanisms, including influencing the activity of immune cells like macrophages and lymphocytes, or altering the production of signaling molecules such as cytokines. frontiersin.org While the potential for plant-derived compounds to act as immunomodulators is well-recognized, specific research into the immunomodulatory properties of this compound or extracts from the Delphinium genus is not extensively detailed in the current scientific literature. The investigation into whether this compound possesses immunostimulant or immunosuppressive properties remains an area for future research.
Biological Activity in Specific Animal Disease Models
Animal models are essential tools in biomedical research and drug development, allowing for the in vivo study of a compound's efficacy and mechanism of action before human clinical trials. infinixbio.comresearchgate.netfrontiersin.org These models are used to mimic human diseases, including neurological disorders, inflammatory conditions, and cancer. medicalnewstoday.comnih.gov
Specific in vivo studies using animal models to evaluate the biological activities of purified this compound are not widely reported. However, research on related compounds and crude extracts from the Delphinium genus provides some context. For example, various C₁₉-diterpenoid alkaloids from Delphinium have been tested for their repellent activity against the red flour beetle, Tribolium casteneum, demonstrating activity in an insect model. mdpi.com
Furthermore, the known pharmacological targets of related alkaloids suggest potential applications in certain disease models. The antagonist activity of methyllycaconitine on neuronal α7 nAChRs has made it a compound of interest in research for neurological conditions like Alzheimer's disease. scitechnol.com The traditional use of Delphinium denudatum for treating paralysis also points toward potential activity in models of neuromuscular disorders. scitechnol.com The evaluation of this compound in specific, well-controlled animal models for pain, inflammation, epilepsy, and neuromuscular disorders is a necessary step to validate its therapeutic potential. mattek.comnih.gov
Table 2: Research Context for Delphinium Alkaloids in Biological Models
| Compound/Extract | Model Type | Finding/Relevance | Reference |
|---|---|---|---|
| C₁₉-Diterpenoid Alkaloids | Insect Model (Tribolium casteneum) | Demonstrated insect-repellent activity. | mdpi.com |
| Methyllycaconitine | Neurological Disease (Concept) | Target for drug development in Alzheimer's disease due to α7 nAChR antagonism. | scitechnol.com |
| Delphinium denudatum Extract | Traditional Use Context | Used for paralysis, suggesting relevance for neuromuscular disease models. | scitechnol.com |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Deoxylycoctonine
Identification of Key Pharmacophoric Elements
Pharmacophore modeling identifies the essential steric and electronic features of a molecule necessary for its biological activity. For deoxylycoctonine and its analogues, while specific pharmacophore models are not extensively detailed in publicly available literature, key pharmacophoric elements can be inferred from QSAR studies on related alkaloids with the lycoctonine (B1675730) skeleton.
A crucial aspect for the biological activity of these alkaloids is their hydrogen-bonding capability. nih.gov This suggests that hydrogen bond donors and acceptors within the this compound structure are key pharmacophoric features. The oxygen-containing functional groups, such as hydroxyl and methoxy (B1213986) groups, distributed across the complex polycyclic structure likely serve as important hydrogen bond acceptors and donors, facilitating interactions with receptor sites.
Furthermore, the presence of carbonyl groups has been identified as a significant parameter in the QSAR models of related alkaloids, indicating their role as a key pharmacophoric element. nih.gov The lipophilicity of the molecule, often represented by descriptors like MlogP, is another critical factor, suggesting that hydrophobic interactions are also a vital component of the pharmacophore. nih.gov
A summary of inferred key pharmacophoric elements for this compound and related alkaloids is presented below:
| Pharmacophoric Feature | Corresponding Structural Element in this compound | Implied Interaction |
| Hydrogen Bond Acceptors | Oxygen atoms of hydroxyl and methoxy groups | Hydrogen bonding with receptor |
| Hydrogen Bond Donors | Hydrogen atoms of hydroxyl groups | Hydrogen bonding with receptor |
| Hydrophobic Regions | The core carbocyclic skeleton | Hydrophobic interactions with receptor pockets |
| Carbonyl Groups (in related active compounds) | C=O functionalities | Potential for strong polar interactions or hydrogen bonding |
Elucidation of Structural Determinants for Biological Potency and Selectivity
The biological potency and selectivity of this compound and its congeners are determined by the specific arrangement and nature of their functional groups on the rigid diterpenoid scaffold. QSAR studies on a series of alkaloids with the lycoctonine skeleton have provided valuable insights into the structural determinants of their toxicity, which is a measure of their biological potency.
One of the primary determinants of potency is the substitution pattern on the alkaloid core. For instance, in a study of various Aconitum alkaloids, the position of aroyl/aroyloxy groups was found to significantly influence their toxicity. nih.gov Although this compound itself does not possess an aroyl group, this finding highlights the sensitivity of the biological activity to substitutions at specific positions on the skeleton.
The Topological Polar Surface Area (TPSA), a descriptor related to the polarity of a molecule, has also been identified as a significant factor. nih.gov This indicates that the polarity of the molecule, arising from its various oxygen and nitrogen atoms, plays a crucial role in its biological potency, likely through influencing its binding affinity to the receptor. The number of carbonyl fragments was also found to be a statistically significant parameter, further emphasizing the role of specific oxygenated functionalities. nih.gov
The following table summarizes the key structural determinants for the biological potency of lycoctonine-type alkaloids based on QSAR studies:
| Structural Determinant | Influence on Biological Potency | Supporting Evidence |
| Lipophilicity (MlogP) | Higher lipophilicity can correlate with increased toxicity/potency. | QSAR models show MlogP as a significant descriptor. nih.gov |
| Topological Polar Surface Area (TPSA) | The surface polarity is a key factor in receptor binding. | TPSA is a statistically significant parameter in QSAR models. nih.gov |
| Number of Carbonyl Groups | The presence of C=O fragments is correlated with biological activity. | The number of carbonyl groups is a key descriptor in predictive QSAR models. nih.gov |
| Substitution Pattern | The position and nature of substituents on the core structure significantly affect activity. | Studies on related Aconitum alkaloids show a strong dependence of toxicity on the substitution pattern. nih.gov |
Computational Modeling and Cheminformatics in SAR Analysis
Computational modeling and cheminformatics are indispensable tools for the analysis of SAR and QSAR in complex natural products like this compound. These methods allow for the calculation of a wide range of molecular descriptors and the generation of predictive models that relate these descriptors to biological activity.
In the QSAR analysis of alkaloids with the lycoctonine skeleton, a genetic algorithm combined with multiple linear regression analysis (GA-MLRA) was employed. nih.gov This approach allows for the selection of the most relevant descriptors from a large pool of calculated parameters to build robust and predictive models. Both 3D-descriptors, which account for the spatial arrangement of the molecule, and physicochemical descriptors have been used to develop such models. nih.gov The 3D-descriptor-based QSAR models generally exhibit better statistical fits, underscoring the importance of the three-dimensional structure of these alkaloids for their biological activity. nih.gov
The process of computational SAR analysis for these alkaloids typically involves the following steps:
Molecular Modeling : Generation of 3D structures of the alkaloids and optimization of their geometries using computational chemistry methods.
Descriptor Calculation : Computation of a wide array of molecular descriptors, including constitutional, topological, geometric, and electronic descriptors.
Model Development : Application of statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, to establish a mathematical relationship between the calculated descriptors and the observed biological activity.
Model Validation : Rigorous validation of the developed QSAR models to assess their predictive power and robustness.
The insights gained from these computational studies are crucial for understanding the mechanism of action of this compound and related compounds at a molecular level. They provide a theoretical framework for predicting the biological activity of novel, un-synthesized derivatives, thereby guiding synthetic efforts towards compounds with desired properties.
Advanced Analytical Methodologies for Deoxylycoctonine Quantification
Development of Robust Chromatographic Methods for Trace Analysis (e.g., LC-MS/MS, GC-MS/MS)
The cornerstone of modern trace analysis for complex molecules like Deoxylycoctonine is chromatography coupled with mass spectrometry. wikipedia.org These hyphenated techniques provide the separation power necessary to isolate the analyte from a complex mixture and the detection sensitivity required for quantification at very low concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
LC-MS/MS is the predominant technique for the analysis of diterpenoid and norditerpenoid alkaloids due to its high sensitivity, selectivity, and applicability to a wide range of non-volatile and thermally labile compounds. eag.combioxpedia.com While specific validated methods for the quantification of this compound are not extensively detailed in published literature, robust methods developed for structurally similar alkaloids from Aconitum and Delphinium species serve as a clear blueprint. mdpi.comtandfonline.comnih.gov
The development of a robust LC-MS/MS method involves the careful optimization of several parameters:
Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) is typically employed. mdpi.comtandfonline.com C18 columns are common, providing effective separation of alkaloids based on their polarity. tandfonline.com Gradient elution using a mobile phase consisting of acetonitrile (B52724) and water, often with additives like formic acid or ammonium (B1175870) bicarbonate, is used to achieve optimal resolution and peak shape. tandfonline.comchrom-china.com
Ionization: Electrospray ionization (ESI) is the most common interface, typically operated in positive ion mode, as the nitrogen atom in the alkaloid structure is readily protonated to form [M+H]⁺ ions. mdpi.comresearchgate.net
Mass Analysis: Tandem mass spectrometry (MS/MS), particularly with a triple quadrupole mass analyzer, is used for its high selectivity and sensitivity. eag.com The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and fragmented, and a resulting characteristic product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from co-eluting compounds. nih.gov
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS):
GC-MS is a powerful tool for volatile and semi-volatile compounds. technologynetworks.com For non-volatile alkaloids like this compound, derivatization would be required to increase volatility and thermal stability, making it generally less straightforward than LC-MS. However, GC-MS/MS can offer very high chromatographic resolution. When coupled with a triple quadrupole mass spectrometer, it provides excellent selectivity and sensitivity for targeted analyses. thermofisher.comfilab.fr
Table 1: Representative LC-MS/MS Parameters for Diterpenoid Alkaloid Analysis This table represents typical conditions used for the analysis of related diterpenoid alkaloids, which would be the starting point for developing a method for this compound.
| Parameter | Setting | Reference |
|---|---|---|
| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) | tandfonline.com |
| Column | Waters ACQUITY UPLC BEH C18 (e.g., 50 mm × 2.1 mm, 1.7 µm) | tandfonline.comchrom-china.com |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mmol/L Ammonium Bicarbonate | tandfonline.comchrom-china.com |
| Mobile Phase B | Acetonitrile | tandfonline.comchrom-china.com |
| Elution Mode | Gradient | tandfonline.com |
| Flow Rate | 0.15 - 0.4 mL/min | tandfonline.comnih.gov |
| MS System | Triple Quadrupole Mass Spectrometer | nih.gov |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | mdpi.com |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | tandfonline.com |
| Capillary Voltage | ~3.0 - 4.0 kV | researchgate.net |
| Source Temperature | ~120 - 150 °C | researchgate.net |
| Desolvation Temperature | ~350 - 500 °C | researchgate.net |
Validation of Spectroscopic and Spectrometric Detection Systems
Before a quantitative method can be implemented, it must undergo rigorous validation to demonstrate that it is reliable, reproducible, and fit for its intended purpose. ich.org This process applies to the entire analytical method, with a significant focus on the performance of the detection system.
Spectrometric Detection (MS/MS):
For quantitative LC-MS/MS methods, validation is performed according to established guidelines from regulatory bodies. ich.orgeuropa.eu Key validation parameters include:
Selectivity: The method must be able to unequivocally differentiate and quantify the analyte in the presence of other components in the sample matrix. europa.eu This is typically assessed by analyzing at least six different blank matrix samples to check for interferences at the retention time of the analyte and its internal standard. europa.eu
Accuracy and Precision: Accuracy reflects the closeness of the mean test results to the true concentration, while precision measures the agreement among a series of measurements. nih.gov Both are typically evaluated at multiple concentration levels, with acceptance criteria often set at ±15% (±20% at the lower limit of quantification). nih.gov
Calibration Curve: The linearity of the method is determined by analyzing a series of calibration standards over a specified concentration range. tandfonline.com A linear regression analysis is applied, and the correlation coefficient (r) or coefficient of determination (r²) should be close to 1.0 (e.g., >0.99). mdpi.comtandfonline.com
Lower Limit of Quantification (LLOQ): This is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. mdpi.com For related alkaloids, LLOQs in the low ng/L to ng/mL range have been achieved. mdpi.comchrom-china.com
Stability: The stability of the analyte must be assessed under various conditions that reflect sample handling and storage, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. europa.eu
Spectroscopic Identification (NMR):
While mass spectrometry is the primary tool for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of new or isolated compounds. ias.ac.in The structure of this compound has been characterized using 13C NMR spectroscopy, which provides definitive assignments for all carbon atoms in the molecule, confirming its identity. researchgate.net
Table 2: Key Validation Parameters for Spectrometric Detection Systems
| Parameter | Description | Common Acceptance Criteria | Reference |
|---|---|---|---|
| Selectivity | Ability to differentiate the analyte from endogenous matrix components. | Response in blank samples <20% of LLOQ for analyte and <5% for internal standard. | europa.eu |
| Accuracy | Closeness of measured value to the true value. | Mean value should be within ±15% of the nominal value (±20% at LLOQ). | nih.gov |
| Precision | Degree of scatter between a series of measurements. | Coefficient of variation (CV) should not exceed 15% (20% at LLOQ). | nih.gov |
| Linearity (Calibration Curve) | The relationship between concentration and instrument response. | Correlation coefficient (r or r²) ≥ 0.99. | mdpi.comtandfonline.com |
| Lower Limit of Quantification (LLOQ) | Lowest concentration measured with acceptable accuracy and precision. | Analyte response should be at least 5-10 times the response of a blank sample. | europa.eu |
| Recovery | The extraction efficiency of an analytical method. | Should be consistent, precise, and reproducible. | tandfonline.com |
| Matrix Effect | The influence of co-eluting matrix components on analyte ionization. | The CV of the IS-normalized matrix factor should not be >15%. | europa.eueijppr.com |
| Stability | Chemical stability of the analyte in a given matrix under specific conditions. | Analyte concentration should be within ±15% of the nominal concentration. | europa.eu |
Bioanalytical Method Development for Complex Matrices
Quantifying this compound in biological matrices such as plasma, serum, urine, or tissue homogenates presents significant challenges not encountered with simple solutions. researchgate.net Bioanalytical method development focuses on creating a process to accurately measure the compound in these complex environments. quotientsciences.com
The primary obstacle in bioanalysis is the matrix effect, where co-extracted endogenous materials (e.g., phospholipids, salts, proteins) can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate and imprecise results. eijppr.com Therefore, sample preparation is a critical step in any bioanalytical method. The goal is to remove interfering components while efficiently recovering the analyte of interest.
Common sample preparation strategies include:
Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile or methanol) is added to the sample to denature and precipitate the majority of proteins. tandfonline.comresearchgate.net
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquid phases. It can provide a cleaner extract than PPT but is more labor-intensive. researchgate.net
Solid-Phase Extraction (SPE): Considered one of the most effective techniques for sample cleanup. researchgate.net The sample is passed through a solid sorbent that retains the analyte, which is then selectively washed to remove interferences and finally eluted with a different solvent. This provides high recovery and significantly reduces matrix effects.
The development of a bioanalytical method for this compound would involve testing these extraction techniques to find the optimal balance of recovery and cleanliness. Following extraction, analysis is performed using a fully validated LC-MS/MS method, as described previously. Studies on other norditerpenoid alkaloids have successfully used these approaches for quantification in serum and other biological fluids. nih.gov
Table 3: Common Sample Preparation Techniques for Bioanalysis
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Protein Precipitation (PPT) | Addition of an organic solvent to precipitate proteins. | Fast, simple, inexpensive. | Less clean extract, potential for significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquids. | Cleaner extracts than PPT, high recovery possible. | Labor-intensive, requires large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent, washed, and then eluted. | Provides the cleanest extracts, high recovery, reduces matrix effects, can be automated. | More expensive, method development can be complex. |
Future Perspectives and Emerging Research Directions for Deoxylycoctonine
Discovery of Novel Biological Targets and Therapeutic Pathways
Diterpenoid alkaloids, the class to which deoxylycoctonine belongs, are known to exhibit a wide spectrum of biological effects, ranging from neurotoxicity to potential anti-inflammatory and analgesic activities. ontosight.aisid.ir However, the specific molecular targets and mechanisms of action for many of these compounds, including this compound, are not yet fully elucidated. ontosight.ai Future research is anticipated to move beyond the traditional understanding of these alkaloids, which often centers on their interaction with ion channels, to uncover novel biological targets and therapeutic pathways.
The primary goal is to identify and validate new proteins, enzymes, or cellular signaling pathways that this compound modulates. This exploration could reveal therapeutic potential in areas previously unassociated with this class of compounds. For instance, while some alkaloids are studied for their effects on the nervous system, emerging research into related compounds is investigating targets like the Wnt/β-catenin pathway in cancer cells or their role in managing conditions like epilepsy and schizophrenia. researchgate.netresearchgate.net The development of chemoresistance in diseases like triple-negative breast cancer is driven by multiple factors, including the tumor microenvironment and alterations in cellular signaling pathways. nih.govnih.gov Future studies could investigate if this compound or its derivatives can modulate these complex signaling networks, such as the Hedgehog (Hh) pathway, which is implicated in chemoresistance. nih.gov
Key research questions that will drive this field include:
Can this compound selectively interact with targets other than neuronal ion channels?
Does this compound influence inflammatory pathways, and if so, what are the specific molecular mediators?
Could this compound or its analogs modulate signaling pathways involved in cell proliferation, apoptosis, or immune responses?
Answering these questions will require a multidisciplinary approach, combining molecular docking studies, high-throughput screening, and comprehensive cellular assays to map the interaction landscape of this compound.
Innovations in Synthetic Strategies for Architecturally Complex Analogs
The structural complexity of this compound presents a significant challenge for chemical synthesis. rsc.org However, modern organic synthesis provides the essential tools to create architecturally complex analogs that are not accessible through natural isolation. nih.gov Innovations in synthetic strategies are crucial for generating a library of this compound derivatives, which can then be used to establish structure-activity relationships (SAR) and optimize for specific biological effects while potentially minimizing toxicity. engineering.org.cn
Future synthetic endeavors will likely focus on modular and convergent approaches. nih.gov These strategies allow for the efficient assembly of the core alkaloid skeleton and the late-stage introduction of chemical diversity. By systematically modifying the functional groups on the this compound scaffold—such as its hydroxyl and methoxy (B1213986) groups—chemists can fine-tune the molecule's properties. ontosight.ai
Emerging synthetic methodologies that could be applied include:
Biomimetic Synthesis : Designing synthetic pathways that mimic the natural biosynthetic processes of these alkaloids can offer efficient and elegant solutions to complex synthetic problems. engineering.org.cn
Chemoenzymatic Approaches : Integrating the high selectivity of enzymatic catalysis with the versatility of chemical synthesis can facilitate the construction of complex stereochemical arrangements found in this compound and its analogs. engineering.org.cnnih.gov
Flow Chemistry and Automation : These technologies can enable the rapid and safe synthesis of analogs, accelerating the pace of drug discovery and development.
The development of new synthetic routes to access the core structures of diterpenoid alkaloids is an active area of research, as demonstrated by strategies aimed at synthesizing related compounds. rsc.orgwvu.edu These innovative approaches will be instrumental in creating novel analogs of this compound with tailored pharmacological profiles. nih.govrsc.org
Application of Advanced Analytical Techniques for Comprehensive Profiling
A thorough understanding of this compound, both in its natural source and in biological systems, relies on sophisticated analytical techniques capable of handling complex mixtures. nih.gov The field of analytical chemistry has seen remarkable advancements, particularly in hyphenated chromatographic and mass spectrometric methods, which offer the sensitivity and resolution required for the comprehensive profiling of diterpenoid alkaloids. plos.orgchromatographyonline.com
Metabolite profiling is a critical aspect of natural product research, and obtaining precise information on the chemical composition of complex plant extracts is a challenging task that requires advanced analytical methods. nih.gov Techniques such as Ultra-High-Pressure Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) are becoming the standard for this purpose. plos.org
| Analytical Technique | Application in Diterpenoid Alkaloid Analysis | Key Advantages |
| UHPLC-LTQ-Orbitrap MS | Rapidly separates and identifies diterpenoid alkaloids in complex mixtures like plant extracts. plos.org | High chromatographic separation, high sensitivity, and accurate mass measurement for reliable identification. plos.orgchromatographyonline.com |
| GC-MS | Profiling of chemical constituents in complex samples, offering high selectivity and sensitivity. mdpi.com | Cost-effective, environmentally friendly, and excellent for resolving co-eluting compounds in intricate mixtures. mdpi.com |
| HPLC-DAD/ELSD | Quantitative analysis of total alkaloid content and purification of fractions. researchgate.netmdpi.com | Robust and reproducible for quantification; ELSD is useful for compounds with low UV absorbance. researchgate.netmdpi.com |
| LC-NMR | Provides detailed structural information of metabolites directly from complex mixtures. nih.gov | Offers complementary structural data to MS, aiding in the unambiguous identification of novel compounds. nih.govchromatographyonline.com |
Future applications of these techniques will involve more integrated approaches, often referred to as "metabolomics," to study how this compound is metabolized in biological systems. chromatographyonline.comfrontiersin.org This involves tracking the compound and its metabolites in various tissues and fluids, providing crucial insights into its pharmacokinetic and pharmacodynamic properties. researchgate.net The use of advanced data processing and chemometric tools will be essential to interpret the large datasets generated by these comprehensive profiling methods. mdpi.comfrontiersin.org
Exploration of this compound as a Chemical Probe for Biological Systems
A chemical probe is a well-characterized small molecule used to study the function of a specific protein or biological pathway in a cellular or organismal context. caymanchem.comeubopen.org Given its defined chemical structure and biological activity, this compound has the potential to be developed into a valuable chemical probe. To serve this purpose, a molecule should ideally be potent, selective, and have a known mechanism of action. caymanchem.com While the full range of targets for this compound is still under investigation, its known interactions can be the starting point for developing such tools. ontosight.ai
The process of developing this compound into a chemical probe would involve:
Target Identification and Validation : Confirming the specific biological target(s) with which it interacts with high affinity.
SAR Studies : Synthesizing analogs to improve potency and selectivity for the identified target, while also creating a structurally similar but biologically inactive "negative control" compound. nih.govcaymanchem.com
Cellular Target Engagement : Demonstrating that the probe can interact with its intended target within a living cell. caymanchem.com
By using this compound as a scaffold, researchers could design fluorescently-labeled or biotin-tagged versions. These modified probes would allow for the visualization of the target protein within cells or the isolation of the target for further characterization. chomixbio.comnih.govolemiss.edu Such probes would be invaluable for elucidating the precise roles of their target proteins in health and disease, thereby validating them for future therapeutic development. caymanchem.com The exploration of this compound and its analogs as chemical probes represents a frontier in chemical biology that could significantly enhance our understanding of complex biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
